1-[4-(3-methylphenoxy)butyl]-1H-1,3-benzodiazole
Description
1-[4-(3-Methylphenoxy)butyl]-1H-1,3-benzodiazole is a benzimidazole derivative characterized by a four-carbon butyl chain at the 1-position of the benzimidazole core, terminating in a 3-methylphenoxy group. The benzimidazole scaffold is renowned for its pharmacological versatility, including antimicrobial, antifungal, and anticancer activities. The butyl linker and 3-methylphenoxy substituent in this compound likely influence its physicochemical properties (e.g., lipophilicity) and biological interactions, such as membrane permeability or target binding .
Properties
IUPAC Name |
1-[4-(3-methylphenoxy)butyl]benzimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O/c1-15-7-6-8-16(13-15)21-12-5-4-11-20-14-19-17-9-2-3-10-18(17)20/h2-3,6-10,13-14H,4-5,11-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQCNUAXPDAEWNW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCCCCN2C=NC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(3-methylphenoxy)butyl]-1H-1,3-benzodiazole typically involves the reaction of 3-methylphenol with 1,4-dibromobutane to form 4-(3-methylphenoxy)butyl bromide. This intermediate is then reacted with 1H-1,3-benzodiazole under basic conditions to yield the final product. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-[4-(3-methylphenoxy)butyl]-1H-1,3-benzodiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzodiazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzodiazoles with various functional groups.
Scientific Research Applications
1-[4-(3-methylphenoxy)butyl]-1H-1,3-benzodiazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its benzodiazole core which is known for its therapeutic properties.
Industry: Used in the development of new materials and as a precursor for various chemical processes.
Mechanism of Action
The mechanism of action of 1-[4-(3-methylphenoxy)butyl]-1H-1,3-benzodiazole involves its interaction with specific molecular targets. The benzodiazole ring can interact with enzymes or receptors in biological systems, leading to various effects. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer activity. The exact molecular pathways and targets can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Phenoxymethyl-Benzodiazole Derivatives
Triazole-Linked Benzodiazoles
- 2-{4-[4-(1H-1,3-Benzodiazol-2-yl)phenoxymethyl]-1H-1,2,3-triazol-1-yl}-N-(2-phenylthiazol-5-yl)acetamide (9a): Combines benzodiazole with a triazole-phenoxymethyl-acetamide moiety.
- 6j and 6k (Schistosomiasis Drug Analogs) : Benzodiazole derivatives with triazole-fluorophenyl groups exhibit varied melting points (72–216°C), influenced by substituent bulk and symmetry .
Physicochemical Properties
*Estimated based on structural similarity; †Predicted using fragment-based methods; ‡Calculated from molecular formula.
Key Observations :
- The target compound’s butyl chain reduces logP compared to ECHEMI’s benzyloxy derivatives (5.6 vs. ~4.8), suggesting moderate lipophilicity suitable for membrane penetration.
- Halogenated analogs (e.g., Cl, F) exhibit higher melting points due to increased molecular symmetry and intermolecular interactions .
Antifungal and Antimicrobial Activity
- Phenoxy-Methyl Triazoles (): Compounds like 1-[2-(2,4-dichlorophenyl)-4-m-methylphenoxymethyl-1,3-dioxolan-2-yl]methyl-1H-1,2,4-triazole show 100% inhibition against rice blast fungus, attributed to electron-withdrawing Cl and methyl groups enhancing target binding .
- Triazole-Benzodiazole Hybrids () : Docking studies suggest triazole-linked benzodiazoles (e.g., 9c) bind tightly to enzymatic active sites, mimicking natural substrates .
Anticancer and Antiparasitic Potential
- Benzoxadiazole-Triazole Derivatives (): Structural analogs like 4-azidomethyl-benzoxadiazole exhibit spectroscopic properties useful in bioimaging, hinting at diagnostic applications for the target compound .
- Schistosomiasis Analogs () : Compounds with fluorophenyl-triazole-benzodiazole motifs (e.g., 6j, 6k) demonstrate moderate antiparasitic activity (50–78% yield), suggesting substituent-dependent efficacy .
Biological Activity
The compound 1-[4-(3-methylphenoxy)butyl]-1H-1,3-benzodiazole is part of the benzodiazole class, known for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including antimicrobial, antiproliferative, and potential therapeutic applications.
Structure
The structure of this compound can be described as follows:
- Core Structure : Benzodiazole ring
- Substituents :
- A butyl group connected to the benzodiazole nitrogen.
- A 3-methylphenoxy group attached to the butyl chain.
Physical Properties
- Molecular Formula : CHNO
- Molecular Weight : 229.31 g/mol
- Melting Point : Not extensively documented in current literature.
Antimicrobial Activity
Research indicates that benzodiazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 2g (Benzimidazole derivative) | Streptococcus faecalis | 8 µg/mL |
| 2g (Benzimidazole derivative) | Staphylococcus aureus | 4 µg/mL |
| 2g (Benzimidazole derivative) | MRSA | 4 µg/mL |
Antiproliferative Activity
The compound has been evaluated for its antiproliferative effects on cancer cell lines. Studies show that derivatives of benzodiazoles can induce apoptosis in cancer cells by disrupting mitochondrial membrane potentials and activating caspases .
Table 2: Antiproliferative Effects on Cell Lines
| Compound Name | Cell Line | IC (µM) |
|---|---|---|
| 2g (Benzimidazole derivative) | MDA-MB-231 | 16.38 |
| N-butyl-1H-benzimidazole | HT29 | <100 |
The biological activity of this compound is largely attributed to its interaction with specific molecular targets. It may act as an agonist or antagonist at various receptors involved in cellular signaling pathways, influencing processes such as cell proliferation and apoptosis .
Study on Antimicrobial Properties
A recent study highlighted the antimicrobial efficacy of a series of benzodiazole derivatives, including those structurally related to our compound. The research demonstrated that modifications in the phenoxy group significantly influenced the antimicrobial potency against both gram-positive and gram-negative bacteria .
Study on Antiproliferative Effects
In another investigation focusing on antiproliferative activities, derivatives were tested against several cancer cell lines. The results indicated a strong correlation between lipophilicity and cytotoxicity, suggesting that structural modifications could enhance therapeutic efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
